molecular formula C17H19N3O2S B2372924 (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide CAS No. 2223371-79-5

(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide

Cat. No.: B2372924
CAS No.: 2223371-79-5
M. Wt: 329.42
InChI Key: TVNDWVNCDHDOGN-HNNXBMFYSA-N
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Description

(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is a complex organic compound that features a dihydroindole core, an acetyl group, and a cyanothianyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide typically involves multiple steps:

    Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyanothianyl Group: The cyanothianyl group is attached through a nucleophilic substitution reaction, where a suitable thiane derivative reacts with the dihydroindole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiane moieties.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety.

    Substitution: The cyanothianyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the indole and thiane rings.

    Reduction: Reduced forms of the acetyl group, potentially leading to alcohols.

    Substitution: Substituted derivatives where the cyanothianyl group is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
  • This compound

Uniqueness:

  • Structural Features: The presence of both the dihydroindole core and the cyanothianyl group makes this compound unique.
  • Reactivity: Its specific reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-1-acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12(21)20-14-5-3-2-4-13(14)10-15(20)16(22)19-17(11-18)6-8-23-9-7-17/h2-5,15H,6-10H2,1H3,(H,19,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDWVNCDHDOGN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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